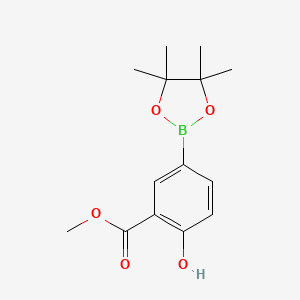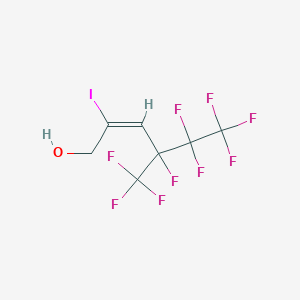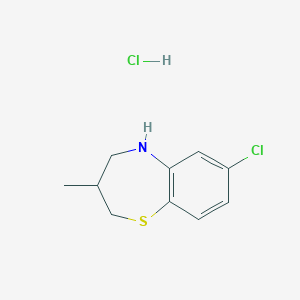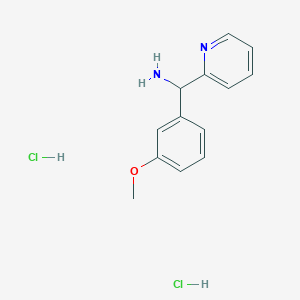
(3-Methoxyphenyl)(pyridin-2-yl)methanamine dihydrochloride
Descripción general
Descripción
“(3-Methoxyphenyl)(pyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1803595-80-3 . It has a molecular weight of 287.19 and its IUPAC name is (3-methoxyphenyl) (pyridin-2-yl)methanamine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O.2ClH/c1-16-11-6-4-5-10 (9-11)13 (14)12-7-2-3-8-15-12;;/h2-9,13H,14H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular weight is 287.19 . More detailed physical and chemical properties were not found in the web search results.Aplicaciones Científicas De Investigación
Anticonvulsant Agents
Research on Schiff bases of 3-aminomethyl pyridine synthesized through condensation with substituted aryl aldehydes/ketones has demonstrated potential anticonvulsant activity. These compounds, including structures similar to the compound , have shown effectiveness in seizure protection in various models. The study highlights the therapeutic potential of these compounds as anticonvulsant agents, showcasing their utility in medical research for the development of new treatments for epilepsy and related disorders (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Uptake
Iron(III) complexes of pyridoxal or salicylaldehyde Schiff bases, modified with compounds structurally related to "(3-Methoxyphenyl)(pyridin-2-yl)methanamine dihydrochloride," have been studied for their cellular uptake and photocytotoxicity. These complexes show remarkable photocytotoxicity in various cancer cells, suggesting their potential use in photodynamic therapy for cancer treatment. The study indicates that such complexes can target cancer cells selectively and efficiently, leading to cell death upon light exposure (Basu et al., 2015).
Catalytic Applications
The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, involving 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, highlights their catalytic applications. These compounds have shown good activity and selectivity in catalytic processes, further emphasizing their importance in the field of catalysis and synthetic chemistry. Such studies open new pathways for developing efficient catalysts based on pyridinyl methanamine derivatives for various chemical transformations (Roffe et al., 2016).
Antiosteoclast Activity
Research into di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates has revealed moderate to high antiosteoclast and osteoblast activity. These findings suggest potential applications in the treatment of diseases affecting bone density and health, such as osteoporosis. The study underlines the significance of pyridinyl methanamine derivatives in developing new therapeutic agents for bone-related diseases (G. S. Reddy et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(3-methoxyphenyl)-pyridin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c1-16-11-6-4-5-10(9-11)13(14)12-7-2-3-8-15-12;;/h2-9,13H,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLTXEBAOYPWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=CC=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride](/img/structure/B1471131.png)
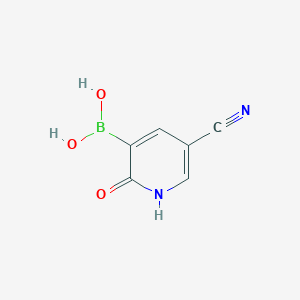

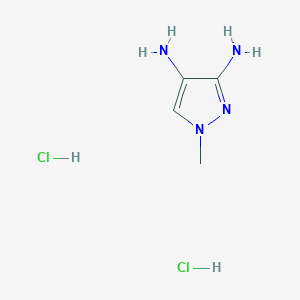
![5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1471139.png)
![Methyl 2-[4-(1-aminoethyl)phenoxy]acetate hydrochloride](/img/structure/B1471140.png)
![1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1471141.png)
![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate](/img/structure/B1471142.png)
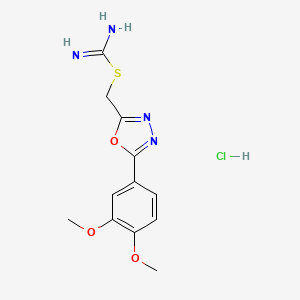
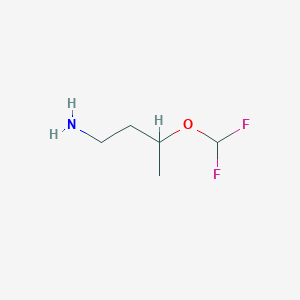
![Methyl [(2,6-difluoropyridin-3-yl)carbamoyl]formate](/img/structure/B1471149.png)
